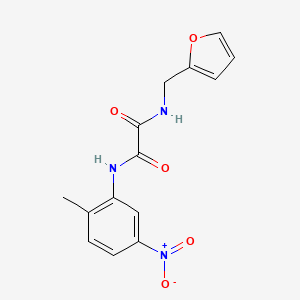

N1-(furan-2-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-N'-(2-methyl-5-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O5/c1-9-4-5-10(17(20)21)7-12(9)16-14(19)13(18)15-8-11-3-2-6-22-11/h2-7H,8H2,1H3,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSOSURPZZCDPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(furan-2-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide typically involves the reaction of furan-2-ylmethylamine with 2-methyl-5-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions. The resulting intermediate is then reacted with oxalyl chloride to form the final oxalamide product.

Industrial Production Methods

Industrial production of N1-(furan-2-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N1-(furan-2-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: N1-(furan-2-ylmethyl)-N2-(2-methyl-5-aminophenyl)oxalamide.

Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

N1-(furan-2-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(furan-2-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactive properties.

Comparison with Similar Compounds

Key Structural Differences:

- Aromatic vs. Heterocyclic Substituents : The target compound’s 2-methyl-5-nitrophenyl group introduces strong electron-withdrawing effects compared to methoxy or pyridine groups in analogs . This may alter reactivity or binding interactions.

- Nitro Group Impact : The nitro substituent (absent in FAO/WHO-reported oxalamides) could affect metabolic pathways or toxicity profiles, as nitroaromatics often undergo reduction or conjugation .

Metabolic Pathways and Stability

Evidence from FAO/WHO reports indicates that oxalamides with aromatic or heterocyclic substituents, such as N1-(2,4-dimethoxybenzyl)-N2-(pyridin-2-ylethyl)oxalamide, undergo rapid metabolism in rat hepatocytes without amide hydrolysis . Instead, metabolism involves oxidation of side chains or conjugation with glucuronic acid. This suggests that the oxalamide backbone itself is resistant to enzymatic cleavage, a feature likely shared by the target compound.

- Role of Substituents: Pyridine or methoxy groups (e.g., in FAO/WHO compounds) may facilitate oxidation pathways .

Biological Activity

N1-(Furan-2-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C13H12N2O3

- Molecular Weight : 244.25 g/mol

- CAS Number : 205749-56-0

- Structure : The compound features a furan ring and a nitrophenyl moiety, contributing to its biological activity.

Biological Activity Overview

N1-(Furan-2-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that oxalamide derivatives possess significant antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity, often lower than those of standard antibiotics.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. In vitro assays have revealed cytotoxic effects against several cancer cell lines, including breast (MCF7) and liver (HepG2) cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in disease pathways. For instance, it has shown potential as an inhibitor of thymidylate synthase, an enzyme critical in DNA synthesis, which is often targeted in cancer therapy.

The biological activity of N1-(Furan-2-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide can be attributed to several mechanisms:

- DNA Interaction : The compound's structural features allow it to intercalate with DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, leading to apoptosis through ROS-mediated pathways.

- Enzyme Modulation : By inhibiting specific enzymes, the compound can interfere with metabolic pathways essential for cell survival and proliferation.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.